REACTION_SMILES
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[C:16](=[O:17])([CH3:18])[NH:19][c:20]1[cH:21][c:22]2[c:23](=[O:37])[c:24]([OH:36])[c:25](-[c:30]3[cH:31][cH:32][cH:33][cH:34][cH:35]3)[o:26][c:27]2[cH:28][cH:29]1.[C:8]([OH:9])(=[O:10])[CH2:11][CH2:12][C:13]([NH2:14])=[O:15].[CH3:40][CH2:41][OH:42].[ClH:38].[NH3:39].[O:1]=[C:2]1[O:3][C:4](=[O:5])[CH2:6][CH2:7]1>>[NH2:19][c:20]1[cH:21][c:22]2[c:23](=[O:37])[c:24]([OH:36])[c:25](-[c:30]3[cH:31][cH:32][cH:33][cH:34][cH:35]3)[o:26][c:27]2[cH:28][cH:29]1
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Name
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CC(=O)Nc1ccc2oc(-c3ccccc3)c(O)c(=O)c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc2oc(-c3ccccc3)c(O)c(=O)c2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
NC(=O)CCC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)O1
|
Name
|
|
Type
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product
|
Smiles
|
Nc1ccc2oc(-c3ccccc3)c(O)c(=O)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |